![molecular formula C19H17N3O2S B2712277 N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide CAS No. 66462-93-9](/img/structure/B2712277.png)
N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an amide, ester, etc.) and its key functional groups .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions with various reagents under different conditions .Physical And Chemical Properties Analysis
This includes studying properties such as solubility, melting point, boiling point, and stability under various conditions. It can also include studying the compound’s reactivity with other substances .科学的研究の応用
Anti-Inflammatory Activity
N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide: has demonstrated anti-inflammatory potential. Its structure combines an indole moiety (from tryptamine) and a quinoline scaffold. Researchers have investigated its effects on inflammation-related pathways, including cyclooxygenase (COX) inhibition. COX enzymes play a crucial role in prostaglandin synthesis, which affects pain and inflammation. By blocking COX-1 and COX-2, this compound may offer therapeutic benefits in conditions like rheumatoid arthritis .
Antiviral Properties
The combination of N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide with other drugs has shown promise in treating viral infections. For instance, a three-drug combination, including naproxen (a related compound), has been effective against influenza A (H3N2) infection. Ongoing trials suggest that naproxen’s anti-inflammatory action, combined with its potential antiviral properties, could reduce severe respiratory mortality associated with COVID-19 .
Neuromodulation and Behavior
Tryptamine, a natural derivative of N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide , plays a fundamental role in the human body. It is involved in regulating processes within the central nervous system, including sleep, cognition, memory, and behavior. The shared structural features of tryptamine and related compounds (e.g., serotonin) make them intriguing candidates for further study in neuropsychiatric contexts .
Antibacterial and Antimycobacterial Activity
While not directly studied for antimicrobial properties, related compounds have shown antibacterial potential. Further investigations could explore the efficacy of N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide against bacterial strains, including Mycobacterium tuberculosis. Such research could contribute to novel drug development for infectious diseases .
Rheumatoid Arthritis Treatment
In an experimental model mimicking rheumatoid arthritis, compounds similar to N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide have been screened for potential arthritis treatment. Understanding their effects on inflammatory pathways and immune responses may lead to targeted therapies for autoimmune disorders .
SARS-CoV-2 RdRp Inhibition
In the context of COVID-19, researchers have explored compounds related to N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide for their inhibitory effects on the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). These investigations aim to identify potential antiviral agents that could complement existing treatments .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]quinoline-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S/c23-25(24,18-9-3-5-14-6-4-11-20-19(14)18)22-12-10-15-13-21-17-8-2-1-7-16(15)17/h1-9,11,13,21-22H,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTRCLJTQWRDHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-indol-3-yl)ethyl]-8-quinolinesulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。